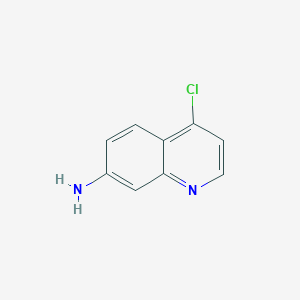
4-Chloroquinolin-7-amine
Vue d'ensemble
Description
Synthesis Analysis
A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis
The molecular formula of 4-Chloroquinolin-7-amine is C9H7ClN2 . Its average mass is 178.618 Da and its monoisotopic mass is 178.029770 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloroquinolin-7-amine is 178.62 g/mol. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthesis and Cytotoxicity Evaluation
A series of 4-aminoquinoline derivatives, synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, demonstrated significant cytotoxic effects against human breast tumor cell lines MCF7 and MDA-MB468. The study revealed the potential of 4-aminoquinoline as a prototype molecule for developing new anticancer agents, highlighting compounds with notable activity against specific cell lines, suggesting a promising avenue for anticancer drug development (Zhang et al., 2007).
Antiprotozoal Activity
Research on ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine showed promising in vitro antiprotozoal activities against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense. Some derivatives exhibited activity at low nanomolar concentrations, comparable or superior to chloroquine, especially against sensitive strains of Plasmodium falciparum, marking them as potential candidates for treating protozoal infections (Faist et al., 2017).
Organocatalytic Synthesis and Pharmacological Properties
The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides showcased potential antinociceptive, anti-inflammatory, and anticonvulsant activities. This research provided a new method for producing heterocyclic compounds with notable pharmacological activities, thereby expanding the chemical space for the development of therapeutic agents (Wilhelm et al., 2014).
Microwave-Accelerated Synthesis
An efficient microwave-accelerated synthesis method for 4-aminoaryl/alkyl-7-chloroquinolines was developed, demonstrating a solvent- and catalyst-free approach. This method highlights the versatility of 4-chloroquinolin-7-amine in facilitating rapid and efficient synthesis routes for potential therapeutic compounds (Motiwala et al., 2007).
Antimycotic Agents Design
Secondary amines containing 2-chloroquinoline showed potential as non-azole antimycotic agents. This research identified compounds with significant antifungal activity, suggesting that structural modifications of 4-chloroquinolin-7-amine derivatives can lead to effective antimycotic therapies (Kumar et al., 2011).
Safety And Hazards
The safety information for 4-Chloroquinolin-7-amine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
4-chloroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRIERONARWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743321 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-7-amine | |
CAS RN |
451447-23-7 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



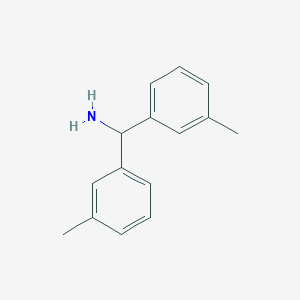
![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
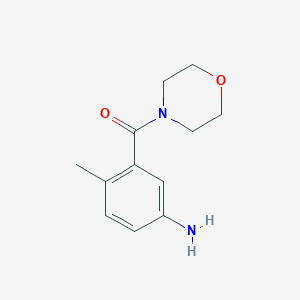
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
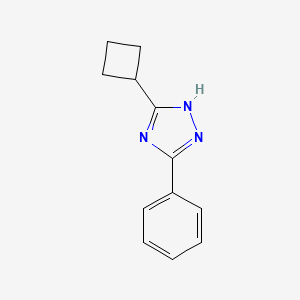
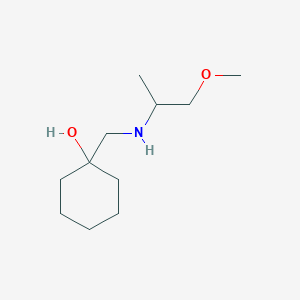
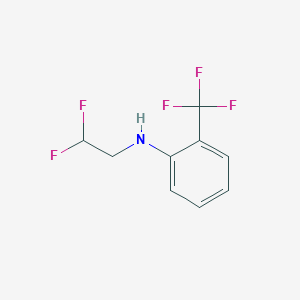
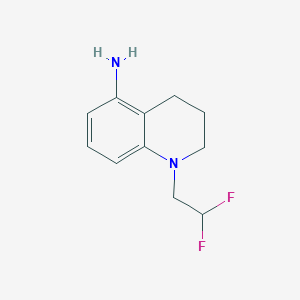
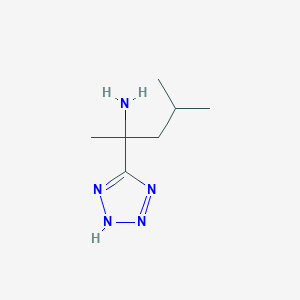
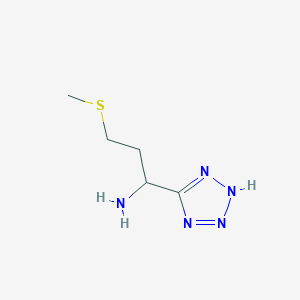
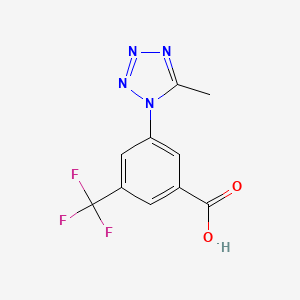
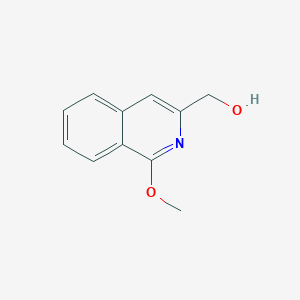
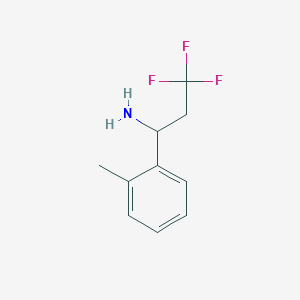
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)